molecular formula C8H7N3OS B13132015 N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide

Cat. No.: B13132015
M. Wt: 193.23 g/mol
InChI Key: LQRWOMHIYRNZBH-UHFFFAOYSA-N
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Description

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by the introduction of the acetamide group. One common method involves the annulation of pyridine to a thiazole ring. This can be achieved through the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.

    Medicine: Explored for its antitumor activities and potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. For example, some derivatives have been reported to inhibit histamine H3 receptors .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar pharmacological activities.

    Pyridine derivatives: Compounds containing the pyridine ring are widely studied for their diverse biological activities.

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties

Uniqueness

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is unique due to the combination of thiazole and pyridine rings, which provides multiple reactive sites for functionalization and a broad spectrum of potential pharmacological activities .

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

N-([1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide

InChI

InChI=1S/C8H7N3OS/c1-5(12)10-8-11-7-6(13-8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)

InChI Key

LQRWOMHIYRNZBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC=N2

Origin of Product

United States

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